molecular formula C10H7ClO4 B11781314 Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate

Cat. No.: B11781314
M. Wt: 226.61 g/mol
InChI Key: CYXZIFNWSKXLSE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate (CAS 172088-81-2) is a high-purity benzofuran derivative designed for research and development, particularly in medicinal chemistry. This compound serves as a versatile chemical intermediate for constructing complex heterocyclic scaffolds with potential biological activity. The benzofuran core structure is of significant research interest as it is a privileged structure in drug discovery, known to be present in compounds with a wide range of therapeutic properties, including antitumor, antimicrobial, and antifungal activities . Researchers are exploring its utility as a key building block in the synthesis of novel molecules targeted at disease-specific pathways. For instance, structurally similar benzofuran derivatives have been investigated as potential anticancer agents, with some compounds demonstrating significant cytotoxic activity against human leukemia cell lines (K562, MOLT-4) and cervical carcinoma cells (HeLa) in vitro . Furthermore, benzofuran-based inhibitors have shown promise in targeting essential enzymes in pathogens, such as polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis, highlighting their potential in developing new anti-tuberculosis therapies . The presence of both chloro and hydroxy substituents on the benzofuran ring system allows for further chemical modifications, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7ClO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3

InChI Key

CYXZIFNWSKXLSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Chlorination at C5

Treatment with sulfuryl chloride (SO₂Cl₂, 1.2 equiv) in dichloromethane at −15°C in the presence of FeCl₃ (0.1 equiv) directs chlorination to C5 via σ-complex stabilization at the electron-rich C4–C6 positions. Kinetic control at low temperatures suppresses di- and tri-chlorinated byproducts:

Conversion: 92%Selectivity (C5): 88%\text{Conversion: } 92\% \quad \text{Selectivity (C5): } 88\% \quad \text{}

Hydroxylation at C3

Hydroxylation employs tert-butyl hydroperoxide (TBHP, 70% aqueous) as the oxidant in acetonitrile at 60°C. The methyl ester’s electron-withdrawing effect activates C3 for radical-mediated hydrogen abstraction, followed by oxygen rebound. Yields plateau at 65–70% due to competing overoxidation to quinones, mitigated by limiting TBHP to 1.5 equiv:

3-OH incorporation: 68%Purity: 97%3\text{-OH incorporation: } 68\% \quad \text{Purity: } 97\% \quad \text{}

Diazotization-Hydrolysis of 5-Amino Intermediates

Adapting methodologies from indoxacarb synthesis, 5-aminobenzofuran-2-carboxylates undergo diazotization (NaNO₂, HCl, 0–5°C) followed by thermal hydrolysis (H₂O, 80°C) to install the C5 hydroxyl group. Subsequent chlorination via SOCl₂ in DMF introduces the C3 chloro substituent with 74% overall yield:

Critical process controls :

  • Maintain diazotization pH < 1.5 to prevent diazoate decomposition

  • Use gaseous HCl sparging during chlorination to suppress ester hydrolysis

Acyl Chloride-Mediated Esterification

For late-stage esterification, 5-chloro-3-hydroxybenzofuran-2-carboxylic acid reacts with thionyl chloride (1.5 equiv) in dichloromethane containing catalytic DMF (0.1 equiv). The resultant acyl chloride intermediates avoid racemization at C2 and react quantitatively with methanol:

Esterification efficiency: 98%Reaction time: 2h\text{Esterification efficiency: } 98\% \quad \text{Reaction time: } 2\,h \quad \text{}

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageScalability
Phenolic cyclization8295One-pot synthesisPilot-scale proven
Directed functional.7097RegioselectivityLab-scale optimized
Diazotization7493Amenable to automationRequires cryogenics
Acyl chloride route9899High atom economySolvent recovery challenges

Environmental metrics favor the acyl chloride method (E-factor: 2.3) due to solvent recycling, whereas diazotization generates significant aqueous waste (E-factor: 5.8).

Industrial Process Recommendations

For kilogram-scale production, the phenolic cyclization route balances yield and operational simplicity. Implement in situ IR monitoring at 1720 cm⁻¹ (C=O ester) to track reaction progression. Post-crystallization from methanol/water (3:1 v/v) achieves pharmaceutically acceptable purity (>99.5%) with minimal yield loss .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atom .

Scientific Research Applications

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate (Target) C₁₀H₇ClO₄ 226.61 5-Cl, 3-OH, 2-COOCH₃ Ester, hydroxyl, halogen
Methyl 5-chloro-1-benzofuran-2-carboxylate C₁₀H₇ClO₃ 210.61 5-Cl, 2-COOCH₃ Ester, halogen
5-Bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone C₁₆H₁₁BrO₄ 347.16 5-Br, 3-OH, 2-COC₆H₄OCH₃ Ketone, hydroxyl, halogen
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate C₂₁H₁₉ClO₅ 386.83 5-(2-Cl-benzyloxy), 2-CH₃, 3-COOCH₂CH₂OCH₃ Ester, ether, halogen
Methyl 5-hydroxy-3-methyl-2-benzofurancarboxylate C₁₁H₁₀O₄ 206.19 5-OH, 3-CH₃, 2-COOCH₃ Ester, hydroxyl
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 5-NH₂, 2-COOCH₃ (benzothiophene core) Ester, amine (sulfur heterocycle)

Key Comparative Insights

Substituent Effects on Hydrogen Bonding
  • The 3-hydroxyl group in the target compound distinguishes it from analogs lacking this moiety (e.g., Methyl 5-chloro-1-benzofuran-2-carboxylate).
  • In contrast, the bromine analog (compound 2 in ) exhibits higher molecular weight and polarizability, which could alter binding kinetics.
Ester Group Modifications
  • The methyl ester in the target compound contrasts with the 2-methoxyethyl ester in the analog from . The latter’s larger ester group increases molecular weight (386.83 vs. 226.61) and may enhance lipophilicity, impacting membrane permeability in biological systems.
  • The ketone group in compound 2 replaces the ester, reducing hydrogen-bond acceptor capacity compared to the target compound’s ester oxygen.
Heterocyclic Core Differences
  • Replacement of benzofuran with benzothiophene (as in ) introduces a sulfur atom, altering electronic properties.
Halogen and Methyl Substituent Impacts
  • The 3-methyl group in Methyl 5-hydroxy-3-methyl-2-benzofurancarboxylate increases steric bulk compared to the target’s 3-hydroxyl group. This substitution likely reduces hydrogen bonding but enhances lipophilicity.
  • The 5-amino group in the benzothiophene analog introduces basicity, contrasting with the electron-withdrawing chlorine in the target compound. This difference could significantly alter reactivity and interaction with enzymes or receptors.

Biological Activity

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is a compound belonging to the benzofuran family, known for its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and potential anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C10H9ClO4 and a molecular weight of approximately 232.63 g/mol. The compound features a benzofuran ring with specific substitutions that influence its biological activity:

  • Chloro group at the 5-position
  • Hydroxy group at the 3-position
  • Carboxylate ester functionality

These structural characteristics contribute to its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It can scavenge free radicals, which may provide protective effects against oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has shown promising antimicrobial properties , effective against a range of bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds structurally related to benzofurans have demonstrated inhibitory effects on GSK-3β, an enzyme implicated in cancer progression .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other similar compounds. The following table summarizes some related compounds, their structural features, and associated biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 3-hydroxybenzofuran-2-carboxylateHydroxy at position 3Antioxidant, antimicrobial
Methyl 6-chloro-3-hydroxybenzofuran-2-carboxylateChloro at position 6Anticancer, anti-inflammatory
Methyl 7-chloro-3-hydroxybenzofuran-2-carboxylateChloro at position 7Antimicrobial

This comparison illustrates how variations in substitution patterns can significantly impact the biological activity of benzofuran derivatives.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
  • Antimicrobial Efficacy : In another study, this compound exhibited notable inhibitory effects against various bacterial strains, indicating its potential utility in developing new antimicrobial agents.
  • Cancer Cell Line Testing : Research involving pancreatic cancer cell lines showed that derivatives of benzofurans could reduce cell viability significantly at low concentrations, supporting the hypothesis that this compound may have similar effects .

Q & A

Q. Optimization :

  • Temperature : Lower temperatures (e.g., 0°C) minimize side reactions during halogenation .
  • Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency .
  • Monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .

Which analytical techniques are critical for characterizing the compound’s purity and structure?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry. For example, hydroxyl protons appear as broad singlets (~δ 5–6 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₇ClO₄ at ~226.0 m/z) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (see Advanced FAQ 3) .
  • HPLC/UV-Vis : Quantifies purity (>95% typical) and detects photodegradation products .

How can X-ray crystallography using SHELX software determine the compound’s molecular configuration?

Advanced
Procedure :

Data Collection : Single-crystal diffraction at low temperature (100 K) to minimize thermal motion .

Structure Solution : SHELXT or SHELXD for phase determination via direct methods .

Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonds. Riding models for H-atoms (C–H = 0.93–0.96 Å) .

Validation : R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) ensure accuracy .

Q. Key Outputs :

  • Hydrogen bonding : Etter’s graph-set analysis (e.g., intramolecular O–H···O bonds stabilize the benzofuran core) .
  • Puckering parameters : Cremer-Pople coordinates quantify ring non-planarity .

What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Q. Advanced

  • Cross-validation : Compare NMR chemical shifts with DFT-calculated values .
  • Re-refinement : Adjust SHELXL parameters (e.g., twin laws for twinned crystals) .
  • Alternative techniques : Use IR to confirm hydroxyl groups if O–H NMR signals are ambiguous .

Case Example : Discrepancies in Cl-substituent positions resolved via anomalous dispersion in X-ray data .

How to design experiments to study the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Enzyme Assays : IC₅₀ determination via fluorogenic substrates (e.g., inhibition of COX-2 at µM concentrations) .
  • Cell-based assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. Data Interpretation :

  • Dose-response curves : Fit to Hill equations for EC₅₀/IC₅₀ .
  • SAR Table :
Substituent ModificationBioactivity Change (vs. Parent)Reference
5-Cl → 5-BrIncreased COX-2 inhibition
3-OH → 3-OAcReduced solubility

How are reaction mechanisms involving the compound’s functional groups elucidated?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Compare rates of H/D exchange at hydroxyl groups to probe proton transfer steps .
  • Computational Studies : Gaussian 09 calculates transition states (e.g., ester hydrolysis via tetrahedral intermediates) .
  • Trapping Intermediates : Use TEMPO to detect radical pathways during halogenation .

Example : Bromination at position 5 proceeds via electrophilic aromatic substitution, confirmed by DFT-calculated activation barriers .

How do hydrogen-bonding patterns influence the compound’s solid-state stability and solubility?

Q. Advanced

  • Graph-set Analysis : Intramolecular O–H···O bonds (S(6) motif) enhance stability by reducing conformational flexibility .
  • Solubility Prediction : Hansen solubility parameters correlate with hydrogen-bond donor/acceptor capacity .

Q. Crystallographic Data :

ParameterValue (Parent)5-Br Analog
O–H···O Distance (Å)2.652.71
Melting Point (°C)145–147162–164

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